N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused to a pyrrolidine ring at the 6-position, with a chroman-2-carboxamide substituent at the pyrrolidin-3-yl position. Chroman (a benzopyran moiety) is associated with diverse bioactivities, including kinase inhibition and antioxidant effects. The triazolopyridazine scaffold is known for its role in targeting enzymes and receptors, such as bromodomains and Lin28 proteins .
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-19(16-6-5-13-3-1-2-4-15(13)27-16)21-14-9-10-24(11-14)18-8-7-17-22-20-12-25(17)23-18/h1-4,7-8,12,14,16H,5-6,9-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXCMINGLGLQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, acylating agents, and various catalysts to facilitate cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s effects are mediated through binding to these targets, modulating their activity, and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Structural Differences :
- Core Modifications : The triazolopyridazine core is conserved across analogs, but substituents on the pyrrolidine and carboxamide groups vary significantly.
- Substituent Diversity: Chroman-2-carboxamide (target compound): Chroman’s aromatic system may enhance binding to hydrophobic pockets in targets like kinases or bromodomains. 5-Chlorothiophene-2-carboxamide (): The electron-withdrawing chlorine and sulfur atom could influence electronic properties and metabolic stability . 2-(2-Chloro-6-fluorophenyl)acetamide (): Halogenated phenyl groups improve target affinity via halogen bonding . Pyridine and indole derivatives (): These substituents enhance interactions with BRD4 bromodomains or fibrinogen receptors .
Table 1: Structural and Functional Comparison
Table 2: Activity Highlights
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a chroman backbone fused with a triazolo-pyridazine moiety and a pyrrolidine side chain. This unique structure is critical for its interaction with various biological targets.
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body. By binding to the zinc ion in the enzyme's active site, it prevents the hydration of carbon dioxide, potentially aiding in conditions related to carbonic anhydrase activity .
- Anti-inflammatory Properties : Similar compounds within its class have demonstrated anti-inflammatory effects by modulating key signaling pathways involved in inflammation .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties through the modulation of pathways like PD-1/PD-L1 interactions. Compounds with similar triazolo-pyridazine structures have been identified as potent inhibitors in cancer immunotherapy .
1. Inhibition of PD-1/PD-L1 Interaction
A study identified a series of [1,2,4]triazolo[4,3-a]pyridines showing potent inhibition of the PD-1/PD-L1 interaction. Among these compounds, one exhibited an IC50 value of 92.3 nM, indicating significant potential for cancer immunotherapy applications .
2. Carbonic Anhydrase Inhibition
Research into related compounds has confirmed their ability to inhibit carbonic anhydrase effectively. These findings suggest that this compound could similarly affect physiological processes influenced by this enzyme .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | Triazolopyridazine core | Diverse pharmacological activities |
| Pyrazolo[3,4-b]pyridine derivatives | Pyrazole ring structure | Anti-cancer effects |
| 7-substituted [1,2,4]triazolo[4,3-a]pyridin derivatives | Triazole and pyridine rings | Inhibitors for p38 MAPK |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
